molecular formula C12H15BrO B8066384 4-Bromo-1-phenylhexan-1-one

4-Bromo-1-phenylhexan-1-one

Cat. No.: B8066384
M. Wt: 255.15 g/mol
InChI Key: OMNLSWMQCSBZCJ-UHFFFAOYSA-N
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Description

4-Bromo-1-phenylhexan-1-one is an organic compound with the molecular formula C12H15BrO. It is a brominated derivative of phenylhexanone and is known for its applications in various fields of scientific research. The compound is characterized by a bromine atom attached to the fourth position of the phenyl ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-1-phenylhexan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-phenylhexan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine atom selectively attaching to the fourth position of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-phenylhexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-phenylhexan-1-one.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromo-1-phenylhexanoic acid or 4-bromo-1-phenylhexan-2-one.

    Reduction: Formation of 1-phenylhexan-1-one.

    Substitution: Formation of various substituted phenylhexanones depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-phenylhexan-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Bromo-1-phenylhexan-1-one involves its interaction with various molecular targets and pathways. The bromine atom’s presence enhances the compound’s reactivity, allowing it to participate in electrophilic aromatic substitution reactions. These reactions can modify biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylhexan-1-one: Lacks the bromine atom, resulting in different reactivity and applications.

    4-Chloro-1-phenylhexan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.

    4-Fluoro-1-phenylhexan-1-one:

Uniqueness

4-Bromo-1-phenylhexan-1-one is unique due to the presence of the bromine atom, which significantly influences its chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where brominated compounds are required.

Properties

IUPAC Name

4-bromo-1-phenylhexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-2-11(13)8-9-12(14)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNLSWMQCSBZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)C1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697133
Record name 4-Bromo-1-phenylhexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7295-46-7
Record name 4-Bromo-1-phenylhexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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